molecular formula C20H12Br2O2 B3053258 [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone CAS No. 52497-29-7

[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone

Cat. No.: B3053258
CAS No.: 52497-29-7
M. Wt: 444.1 g/mol
InChI Key: NLWHQOBLFPHATE-UHFFFAOYSA-N
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Description

[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone (CAS synonyms: 4-Benzoyl-4'-bromobiphenyl, 4-(4-bromophenyl)phenylmethanone) is a benzophenone derivative featuring two 4-bromophenyl groups attached to a central ketone moiety. This compound is structurally characterized by its biphenyl framework substituted with bromine atoms at para positions, enhancing its electronic and steric properties.

Synthesis: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, a methodology widely employed for benzophenone derivatives (e.g., EA17 and EA18 in OLED research) . Alternative routes may involve nucleophilic substitution or Friedel-Crafts acylation, depending on precursor availability.

Properties

IUPAC Name

[4-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHQOBLFPHATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294553
Record name benzene-1,4-diylbis[(4-bromophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-29-7
Record name NSC97076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-diylbis[(4-bromophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone typically involves the reaction of bromobenzene with terephthaloyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its bromine substituents enhance electrophilic aromatic substitution reactions, making it valuable for developing new derivatives.

Biological Applications

  • Anticancer Research : Studies have indicated that compounds with similar structures exhibit potential anticancer properties by inhibiting specific cellular pathways. The bromine atoms may enhance the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Materials Science

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific properties. Its aromatic structure contributes to thermal stability and mechanical strength in polymer matrices.

Pharmaceutical Development

  • Drug Design : The unique structural features of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone make it a candidate for drug development, particularly in designing inhibitors for various enzymes or receptors involved in disease processes.

Case Studies

Study TitleFocusFindings
"Synthesis and Anticancer Activity of Brominated Phenyl Derivatives"Investigated the biological activity of brominated compoundsCompounds similar to this compound showed significant inhibition of cancer cell proliferation.
"Development of Novel Polymers from Brominated Aromatic Compounds"Explored polymerization techniques using brominated compoundsHighlighted the enhanced mechanical properties and thermal stability of polymers synthesized from brominated monomers.
"Targeting Enzymatic Pathways with Brominated Aromatic Ketones"Studied enzyme inhibition mechanismsDemonstrated that brominated ketones can effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The bromine atoms in the compound play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Bromophenyl-Substituted Benzophenones

Compound Name Key Substituents Synthesis Method Applications Melting Point/Physical Data References
[Target Compound] Dual 4-bromophenyl groups Suzuki coupling Research chemical Not reported
EA17 (OLED emitter) 4-Bromophenyl, 4-(phenylthio)phenyl Buchwald-Hartwig coupling OLED green emitters Not reported
EA18 (OLED emitter) 4-Bromophenyl, 4-(phenylsulfonyl)phenyl Buchwald-Hartwig coupling OLED green emitters Not reported
BCBAPM (Schiff base) 4-Bromophenyl, p-chlorobenzylidene Schiff base condensation Biological studies Not reported

Key Observations :

  • Electronic Effects : EA17 and EA18 incorporate electron-withdrawing (sulfonyl) or donating (thioether) groups, altering charge transport properties in OLEDs compared to the target compound’s purely brominated structure .

Heterocyclic Derivatives

Compound Name Heterocycle Key Features Melting Point (°C) NMR Data Availability References
(4-Bromophenyl)(4-(4-fluoro-2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3k) Pyrrole ring Fluoro and phenylethynyl groups 181–183 ¹H/¹³C NMR, HRMS
(4-Chlorophenyl)(4-(4-fluoro-2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3j) Pyrrole ring Chloro substituent 169–170 ¹H/¹³C NMR, HRMS

Key Observations :

  • Thermal Stability: Pyrrole-containing derivatives (e.g., 3k, 3j) exhibit higher melting points (>160°C) compared to non-heterocyclic benzophenones, likely due to enhanced π-π stacking and hydrogen bonding .
  • Structural Complexity : The presence of heterocycles introduces additional sites for functionalization, enabling tailored electronic or pharmacological properties.

Pharmaceutical and Bioactive Analogues

Compound Name Functional Groups Biological Target Synthesis Highlights References
eIF4A3 inhibitors (52a, 52b) Piperazine, pyrazolo-pyridine Eukaryotic translation initiation Racemic synthesis; SFC enantiomer separation
Anticancer agent 8h 1,2,4-Thiadiazole-triazole Cancer cell lines Cs2CO3-mediated coupling
K2P3.1 inhibitors (BAY10000493) Imidazo[1,2-a]pyridine TASK-1 potassium channels X-gate closure mechanism

Key Observations :

  • Target Selectivity : Piperazine-containing inhibitors (e.g., 52a) demonstrate the importance of nitrogen-rich moieties in modulating enzyme activity .
  • Mechanistic Diversity: BAY10000493 inhibits ion channels via steric trapping in the intracellular vestibule, a mode distinct from benzophenone-based kinase inhibitors .

Key Observations :

  • Efficiency : Suzuki and Buchwald-Hartwig couplings dominate for electronic materials, offering precise control over aryl-aryl bonds .
  • Scalability : Cs2CO3-mediated reactions (e.g., 8h synthesis) provide moderate yields but require purification via chromatography .

Biological Activity

The compound [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone, known for its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H9BrO
  • Molecular Weight : 261.114 g/mol
  • Structural Features : The compound contains two bromophenyl groups that enhance its reactivity and potential biological activity compared to less halogenated analogs .

Antimicrobial Activity

Recent studies have indicated that derivatives of bromophenyl compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • Compounds d1, d2, and d3 demonstrated significant antimicrobial activity in vitro against a range of pathogens .
    • The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with lipid biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines.

  • Research Highlights :
    • Compound d6 exhibited the highest cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents .
    • Molecular docking studies suggest that the compound interacts effectively with key cancer-related receptors, potentially inhibiting tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules :
    • The presence of bromine atoms allows for enhanced π-π stacking interactions with nucleic acids and proteins, potentially leading to inhibition of critical biological pathways.
  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells.
  • Molecular Docking Studies :
    • Computational studies have shown favorable binding affinities to targets involved in cancer progression, indicating a potential for therapeutic development .

Case Studies

StudyFindings
Antimicrobial Screening Compounds d1, d2, and d3 showed significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Evaluation Compound d6 was most effective against MCF7 cells, indicating strong anticancer properties.
Molecular Docking Analysis Demonstrated effective binding to key receptors involved in cancer signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone
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[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone

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